molecular formula C20H26O6 B3029091 Tetrahydrodehydrodiconiferyl alcohol CAS No. 5234-70-8

Tetrahydrodehydrodiconiferyl alcohol

Cat. No.: B3029091
CAS No.: 5234-70-8
M. Wt: 362.4 g/mol
InChI Key: QTGXBVBJDIWUBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrahydrodehydrodiconiferyl alcohol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its complex structure and potential biological activities. The compound has the chemical formula C20H26O6 and a molecular weight of 362.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrahydrodehydrodiconiferyl alcohol can be synthesized through the reduction of dihydrodehydrodiconiferyl alcohol. This reduction is catalyzed by phenylcoumaran benzylic ether reductase . The compound can also be isolated from the hydrogenolysis product of protolignin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Most production methods are confined to laboratory settings for research purposes.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrodehydrodiconiferyl alcohol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Simpler alcohols.

    Substitution: Ethers and esters.

Scientific Research Applications

Tetrahydrodehydrodiconiferyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of tetrahydrodehydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions.

Comparison with Similar Compounds

Similar Compounds

    Dihydrodehydrodiconiferyl alcohol: A precursor in the synthesis of tetrahydrodehydrodiconiferyl alcohol.

    Pinoresinol: Another lignan with similar antioxidant properties.

    Lariciresinol: A lignan with comparable biological activities.

Uniqueness

This compound is unique due to its specific reduction process and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities .

Properties

IUPAC Name

2-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O6/c1-25-18-10-14(5-6-17(18)23)8-15(12-22)16-9-13(4-3-7-21)11-19(26-2)20(16)24/h5-6,9-11,15,21-24H,3-4,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGXBVBJDIWUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(CC2=CC(=C(C=C2)O)OC)CO)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrahydrodehydrodiconiferyl alcohol
Reactant of Route 2
Tetrahydrodehydrodiconiferyl alcohol
Reactant of Route 3
Tetrahydrodehydrodiconiferyl alcohol
Reactant of Route 4
Tetrahydrodehydrodiconiferyl alcohol
Reactant of Route 5
Tetrahydrodehydrodiconiferyl alcohol
Reactant of Route 6
Tetrahydrodehydrodiconiferyl alcohol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.